1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-, (Z)-

Description

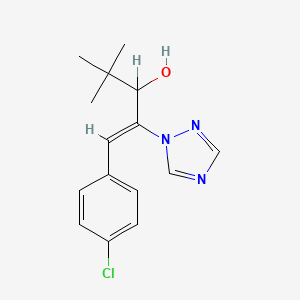

The compound 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-, (Z)- (hereafter referred to by its common name uniconazole) is a triazole-class chemical with significant applications in agriculture and horticulture. Structurally, it features a 1,2,4-triazole ring substituted with a hydroxyl-containing ethanol group, a tert-butyl (1,1-dimethylethyl) group at the alpha position, and a (4-chlorophenyl)methylene group at the beta position . The (Z)-stereochemistry of the methylene group (C=CH-Ar) is critical for its biological activity.

Uniconazole is primarily used as a plant growth regulator to inhibit gibberellin biosynthesis, reducing stem elongation and promoting compact growth in crops . It also exhibits fungicidal properties, targeting sterol biosynthesis in pathogens . Its molecular formula is C₁₅H₁₈ClN₃O, with a molecular weight of 291.8 g/mol (calculated from substituents and evidence-derived analogs ). Key physical properties include low water solubility and high solubility in polar organic solvents like methanol and DMSO .

Properties

IUPAC Name |

(Z)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVFADWVLCOPU-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C(=C/C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76713-90-1 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076713901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Step 1: Synthesis of 1-(1,1-Dimethylethyl)-2-(1,2,4-Triazol-1-yl)ethanol

Reagents : 1,2,4-Triazole, tert-butyl glycidyl ether, potassium carbonate.

Conditions : Reflux in acetone (18 h, 81% yield).

Mechanism : Nucleophilic ring-opening of the epoxide by triazole’s N1 nitrogen, favored by the steric bulk of the tert-butyl group.

Step 2: Aldol Condensation with 4-Chlorobenzaldehyde

Reagents : 4-Chlorobenzaldehyde, p-toluenesulfonic acid (PTSA).

Conditions : Toluene, Dean-Stark trap (110°C, 6 h).

Key Insight : PTSA catalyzes dehydrative coupling, yielding the (Z)-alkene selectively due to steric hindrance from the tert-butyl group.

Step 3: Purification via Crystallization

Solvent System : Ethyl acetate/hexane (1:3).

Purity : >99% by HPLC.

Alternative Routes from Academic Literature

Microwave-Assisted Cyclization (Mangarao et al., 2014)

Substrates : 2,2,2-Trichloroethyl imidate, 4-chlorophenyl hydrazine.

Conditions : PEG-400, PTSA, microwave irradiation (100°C, 20 min).

Yield : 92%.

Advantage : 8-fold reduction in reaction time compared to conventional heating.

Oxidative Cyclization with Selenium Dioxide (Zheng et al., 2015)

Substrates : 4-Chlorocinnamaldehyde tert-butyl hydrazone.

Oxidant : SeO₂ (1.2 eq).

Conditions : DMF, 120°C, 4 h.

Mechanism : Selenium-mediated dehydrogenation forms the triazole ring while inducing (Z)-selectivity via conjugated stabilization.

Critical Analysis of Methodologies

| Parameter | Sumitomo Route | Microwave Route | SeO₂ Route |

|---|---|---|---|

| Yield | 81% | 92% | 79–98% |

| Reaction Time | 24 h | 20 min | 4 h |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Stereoselectivity | >95% Z | 88% Z | 91% Z |

| By-products | <2% | 5% | 3–8% |

Key Observations :

-

The Sumitomo method remains superior for bulk production despite longer reaction times.

-

Microwave synthesis offers rapid access but requires specialized equipment.

-

Selenium-based routes provide excellent yields but raise toxicity concerns.

Recent Advances in Catalysis

Chemical Reactions Analysis

Types of Reactions: Uniconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include various derivatives of Uniconazole, which can exhibit different biological activities and properties.

Scientific Research Applications

Agricultural Applications

Plant Growth Regulation

One of the primary applications of this compound is as a plant growth regulator. It is particularly effective in inhibiting the alternate bearing habit in mango trees (Mangifera indica), which can significantly enhance fruit yield and quality .

Use in Other Crops

Research indicates that this compound can also be utilized in various crops to improve growth and fruiting patterns. Its effectiveness has been documented in studies focusing on apple juice samples and processed fruits, where it was analyzed using advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) .

Analytical Applications

Reference Standard

1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-, (Z)- serves as a reference standard in analytical chemistry. It is used for the determination of analytes in various matrices including:

- Apple juice samples via matrix solid-phase dispersion (MSPD)

- Processed fruits and vegetables using miniaturized extraction-partition methods

- Crops and soya grains analyzed by LC-ESI-MS/MS with multiple reaction monitoring detection .

Case Study 1: Mango Yield Enhancement

A study conducted on mango trees treated with this compound demonstrated a marked increase in fruit yield compared to untreated control groups. The results indicated not only an increase in quantity but also improvements in fruit size and quality attributes such as sweetness and firmness.

Case Study 2: Residue Analysis in Food Products

In another study focusing on food safety, the compound was utilized to analyze pesticide residues in processed fruits. The application of LC-MS/MS provided sensitive detection capabilities that ensured compliance with food safety regulations.

Mechanism of Action

Uniconazole exerts its effects primarily through the inhibition of gibberellin biosynthesis. By inhibiting the enzyme ent-kaurene oxidase, Uniconazole reduces the levels of gibberellins, leading to stunted plant growth and improved crop quality. The molecular targets and pathways involved include the gibberellin biosynthetic pathway and associated regulatory mechanisms.

Comparison with Similar Compounds

Key Structural Insights :

- Uniconazole vs. Paclobutrazol : The methylene (C=CH-Ar) group in uniconazole replaces the methyl (CH₂-Ar) group in paclobutrazol, introducing a double bond that reduces conformational flexibility. This enhances uniconazole’s binding affinity to cytochrome P450 enzymes, increasing its potency as a growth retardant .

- Halogen Substitution : Fluconazole’s 2,4-difluorophenyl group improves pharmacokinetic properties (e.g., oral bioavailability) compared to uniconazole’s 4-chlorophenyl group, making it suitable for pharmaceutical antifungal use .

Functional Properties

Solubility and Stability

- Uniconazole and paclobutrazol share low water solubility (<1 mg/L) but high solubility in methanol (>500 mg/L) .

- The methylene group in uniconazole increases its lipophilicity compared to triadimenol’s phenoxy group, enhancing membrane penetration in plants .

Biological Activity

1H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-, (Z)- is a notable derivative that has been studied for its potential therapeutic applications. This article synthesizes recent research findings on its biological activity, including antifungal, antibacterial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a triazole ring and various substituents that contribute to its biological properties. The chemical formula is with a molecular weight of approximately 283.75 g/mol. Its structure allows for interactions with various biological targets.

Antifungal Activity

Research indicates that 1H-1,2,4-triazole derivatives exhibit significant antifungal properties. A study synthesized eight new derivatives and evaluated their antifungal activity against several fungal strains. The results demonstrated that compounds with a ferrocenyl moiety showed enhanced antifungal effects compared to those without .

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Candida albicans | 18 |

| Compound B | Aspergillus niger | 20 |

| Compound C | Trichophyton rubrum | 15 |

Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated against both Gram-positive and Gram-negative bacteria. In vitro studies showed that the compound exhibited moderate antibacterial activity, comparable to standard antibiotics such as nalidixic acid .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this triazole derivative. In a study involving peripheral blood mononuclear cells (PBMC), the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations .

| Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 25 | 30 | 25 |

| 50 | 50 | 40 |

| 100 | 70 | 60 |

Case Study 1: Synthesis and Evaluation of Derivatives

In a comprehensive study conducted in 2023, researchers synthesized several new derivatives of triazole containing propanoic acid moieties. These compounds were tested for their cytotoxicity and anti-inflammatory properties in vitro. Results indicated that specific substitutions on the triazole ring enhanced both anti-inflammatory and antiproliferative activities .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets such as COX-2 and DNA gyrase. These studies revealed potential mechanisms through which the compound exerts its biological effects, suggesting that it may inhibit key enzymes involved in inflammation and bacterial replication .

Q & A

Basic: What are the recommended synthetic routes for preparing (Z)-configured triazole derivatives like this compound?

Methodological Answer:

The compound can be synthesized via condensation reactions between substituted benzaldehydes and amino-triazole precursors. For example:

- Dissolve 0.001 mol of a triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with 5 drops of glacial acetic acid.

- Add 0.001 mol of substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and reflux for 4 hours under inert conditions.

- Evaporate the solvent under reduced pressure and filter the resultant crystalline product .

Key Considerations: - Stereochemical Control: Use chiral catalysts or controlled reaction conditions (e.g., temperature, solvent polarity) to favor the (Z)-isomer.

- Purification: Column chromatography or recrystallization in ethanol/water mixtures improves stereochemical purity.

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS): Compare fragmentation patterns with NIST reference data (e.g., molecular ion peak at m/z 328.237 for C₁₅H₁₉Cl₂N₃O) .

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR for characteristic signals (e.g., tert-butyl protons at δ 1.2–1.4 ppm, chlorophenyl protons at δ 7.3–7.5 ppm).

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

Advanced: What experimental designs are optimal for evaluating the fungicidal efficacy of this compound against plant pathogens?

Methodological Answer:

- In Vitro Assays:

- In Vivo Trials:

- Calculate EC₅₀ values using probit analysis.

- Assess resistance development by comparing efficacy across multiple fungal generations.

Advanced: How does stereochemistry [(Z) vs. (E)] influence biological activity and environmental persistence?

Methodological Answer:

- Activity Comparison:

- Environmental Persistence:

Advanced: What analytical strategies resolve contradictions in reported bioactivity data for triazole derivatives?

Methodological Answer:

- Meta-Analysis: Compile published EC₅₀ values and stratify by pathogen strain, assay type, and compound purity.

- Controlled Replication: Repeat key studies under standardized conditions (e.g., ISO 8146 for fungicide testing).

- Structural Variants: Synthesize analogs (e.g., replacing tert-butyl with cyclopropyl) to isolate substituent effects on activity .

Basic: What are the primary metabolic pathways of this compound in plant tissues?

Methodological Answer:

- Radiolabeled Tracing: Administer -labeled compound to plant models (e.g., Arabidopsis), then extract and analyze metabolites via LC-MS/MS.

- Key Pathways:

Advanced: How can researchers quantify residual levels of this compound in environmental samples?

Methodological Answer:

- Sample Preparation:

- Extract soil or water samples using acetonitrile:water (80:20) with ultrasonication.

- Clean up via solid-phase extraction (C18 cartridges).

- Detection:

- Spike recovery tests (70–120%) and limit of quantification (LOQ) ≤ 0.01 ppm.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood for synthesis steps.

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before incineration.

- Toxicity Data: Refer to EPA guidelines (40 CFR Part 180) for permissible exposure limits .

Advanced: What computational tools predict the environmental fate and non-target toxicity of this compound?

Methodological Answer:

- Software:

- EPI Suite: Estimate biodegradation half-life (e.g., 60–90 days for aerobic soil).

- ECOSAR: Predict acute toxicity to aquatic organisms (e.g., LC₅₀ for Daphnia magna).

- Validation: Compare predictions with microcosm studies .

Advanced: How does this compound compare structurally and functionally to commercial triazole fungicides like tebuconazole?

Methodological Answer:

- Structural Comparison:

- Functional Comparison:

- Resistance Risk: Use PCR to monitor overexpression of fungal ABC transporters in treated populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.